Cas no 1935110-40-9 (6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid)

6-Amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-oxazole core with a carboxylic acid and amino functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carboxyl groups allows for versatile derivatization, enabling applications in drug discovery and material science. Its rigid bicyclic framework contributes to enhanced stability and selectivity in binding interactions, particularly in the development of biologically active molecules. The compound’s well-defined heteroatom arrangement also supports its use in coordination chemistry and catalysis. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid structure
1935110-40-9 structure
Product Name:6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid
CAS No:1935110-40-9
MF:C6H7N3O3
MW:169.138080835342
CID:5246956
Update Time:2025-10-25

6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[5,1-b]oxazole-7-carboxylic acid, 6-amino-2,3-dihydro-
    • 6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid
    • Inchi: 1S/C6H7N3O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H2,7,8)(H,10,11)
    • InChI Key: HUEUTNLQSDLIPK-UHFFFAOYSA-N
    • SMILES: O1CCN2N=C(N)C(C(O)=O)=C12

6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-255282-1g
6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid
1935110-40-9
1g
$0.0 2023-09-14
Enamine
EN300-255282-1.0g
6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid
1935110-40-9
1.0g
$0.0 2023-03-01

6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Related Literature

Additional information on 6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid

Recent Advances in the Study of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9)

The compound 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique heterocyclic structure and potential pharmacological applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the synthetic versatility of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid, which serves as a key intermediate in the development of novel bioactive molecules. Researchers have optimized its synthesis through multi-step reactions involving condensation and cyclization, achieving higher yields and purity. The compound's structural features, including the fused pyrazolo-oxazole ring system and carboxylic acid moiety, make it a promising scaffold for drug discovery.

In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid exhibit moderate to strong inhibitory effects on specific enzymatic targets, such as kinases and proteases. These findings suggest potential applications in treating diseases like cancer and inflammatory disorders. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.

One of the most promising applications of this compound lies in its role as a building block for the development of small-molecule inhibitors. Recent research has explored its incorporation into larger pharmacophores, resulting in compounds with enhanced binding affinity and selectivity. For instance, a study published in the Journal of Medicinal Chemistry reported the design of a series of kinase inhibitors featuring the 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid scaffold, which showed potent activity against cancer cell lines.

Despite these advancements, challenges remain in the optimization of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid derivatives for clinical use. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists and pharmacologists are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to yield more insights into its mechanism of action and therapeutic utility, paving the way for the development of novel drugs targeting unmet medical needs.

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